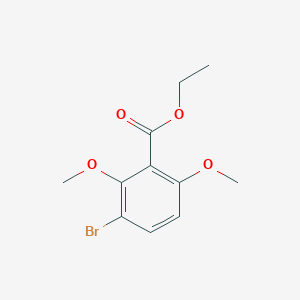

Ethyl 3-bromo-2,6-dimethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

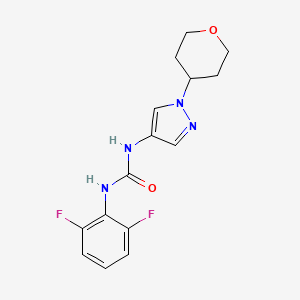

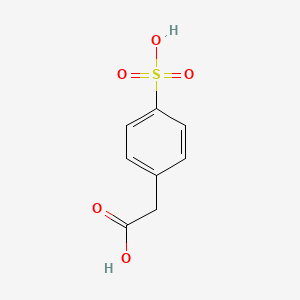

Ethyl 3-bromo-2,6-dimethoxybenzoate is a chemical compound with the molecular formula C11H13BrO4 . It is used as a reactant in the synthesis of various compounds, including aroylbenzoxepinones for analgesic activity, (heteroaryl)(carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity, and cambinol analogs for sirtuin inhibition and antitumor activity .

Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-2,6-dimethoxybenzoate can be represented by the InChI code: 1S/C11H13BrO4/c1-4-16-11(13)9-8(14-2)6-5-7(12)10(9)15-3/h5-6H,4H2,1-3H3 . This indicates that the compound contains an ethyl group (C2H5-) attached to a benzoate group (C6H4COO-) that is substituted with bromine (Br) and two methoxy groups (CH3O-) at positions 3 and 2,6 respectively.Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Molecules

Ethyl 3-bromo-2,6-dimethoxybenzoate: is a valuable intermediate in the synthesis of various biologically active molecules. Its structure allows for further functionalization, making it a versatile building block in medicinal chemistry. Researchers utilize it to create compounds that exhibit antimycotic activities and cytotoxicity against a range of tumor cell lines .

Material Science Applications

In material science, this compound serves as a precursor for designing new polymers with specific properties. Its benzoate structure can be incorporated into polymer chains to alter their physical characteristics, such as flexibility, strength, and resistance to degradation .

Corrosion Inhibition

The benzoate derivatives, including Ethyl 3-bromo-2,6-dimethoxybenzoate , have shown potential as corrosion inhibitors for metals like aluminum, zinc, and copper. This application is significant in protecting metal surfaces in industrial settings .

Antifeedant Properties

Agricultural research has explored the use of Ethyl 3-bromo-2,6-dimethoxybenzoate as an antifeedant. It has been reported to exhibit strong deterrent effects on pests such as the pine weevil, which is crucial for protecting crops .

Esterification Studies

The compound is often used in academic research to study esterification reactions. Its reactivity with alcohols under different conditions provides insights into reaction mechanisms and kinetics .

Spectroscopic and Crystallographic Analysis

Ethyl 3-bromo-2,6-dimethoxybenzoate: is also used in spectroscopic and X-ray crystallographic studies to understand molecular structures and conformations. These analyses are fundamental in the field of structural chemistry .

Each of these applications demonstrates the compound’s versatility and importance across various fields of scientific research. The compound’s ability to participate in diverse reactions and processes makes it a valuable subject of study in the pursuit of advancing scientific knowledge and technological development.

Organic Synthesis Optimization

This compound is frequently used in research focused on optimizing organic synthesis processes. Its reactivity is studied under various conditions to improve yields and reduce by-products in the synthesis of complex organic molecules. This research has implications for the pharmaceutical industry, where efficient synthesis methods can lead to cost reductions and faster drug development .

Analytical Chemistry Reference Standards

Ethyl 3-bromo-2,6-dimethoxybenzoate: is also utilized as a reference standard in analytical chemistry. It helps in calibrating instruments and validating methods used in the quantitative and qualitative analysis of chemical compounds. This ensures accuracy and reliability in research findings and is crucial for industries that require precise chemical analyses .

Safety and Hazards

Direcciones Futuras

Given the potential applications of Ethyl 3-bromo-2,6-dimethoxybenzoate in the synthesis of various compounds, future research could focus on exploring its reactivity under different conditions and its potential uses in the synthesis of new compounds. Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial .

Propiedades

IUPAC Name |

ethyl 3-bromo-2,6-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-4-16-11(13)9-8(14-2)6-5-7(12)10(9)15-3/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIKNVTLIXOHBRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1OC)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-2,6-dimethoxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2449316.png)

![N-(2,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2449318.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)

![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)

![[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate](/img/no-structure.png)

![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)

![2-(2-Aminoethyl)-octahydroimidazolidino[1,5-a]pyridin-3-one hydrochloride](/img/structure/B2449330.png)

![1-[3-(3-Methoxyphenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2449335.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)